Bcl-2/Bax PPI Disruption
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid disrupts the Bcl-2/Bax protein-protein interaction, a critical regulatory node in apoptosis, with a reported in vitro IC₅₀ of 3.2 μM [1]. In contrast, the structurally related analogs 2-chloro-5-(naphthalen-1-yl)nicotinic acid (CAS 1261955-58-1), 2-amino-5-(naphthalen-1-yl)nicotinic acid (CAS 1261905-31-0), and 5-(naphthalen-1-yl)nicotinic acid (CAS 1261926-90-2) have no published activity data against Bcl-2/Bax or any Bcl-2 family target. This functional divergence demonstrates that the 2-methoxy substituent uniquely enables engagement with this therapeutically relevant PPI interface among 5-(naphthalen-1-yl)nicotinic acid congeners.
| Evidence Dimension | Bcl-2/Bax protein-protein interaction disruption |
|---|---|
| Target Compound Data | IC₅₀ = 3.2 μM |
| Comparator Or Baseline | 2-Chloro analog: No reported Bcl-2/Bax activity; 2-Amino analog: No reported Bcl-2/Bax activity; 2-H analog: No reported Bcl-2/Bax activity |
| Quantified Difference | Target compound: IC₅₀ = 3.2 μM; Comparators: activity not reported / not demonstrated |
| Conditions | In vitro Bcl-2/Bax interaction disruption assay (BioRxiv preprint, 2024) |
Why This Matters
This evidence identifies a functional activity uniquely associated with the 2-methoxy substitution pattern, guiding selection for apoptosis-focused research programs where other analogs lack demonstrated efficacy.
- [1] Kuujia. CAS No. 1261995-18-9: 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (citing BioRxiv preprint, 2024). Accessed April 2026. View Source
